molecular formula C15H17NO2 B113356 (3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956270-78-3

(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Katalognummer: B113356
CAS-Nummer: 956270-78-3
Molekulargewicht: 243.3 g/mol
InChI-Schlüssel: YBYRARMSNPLHJJ-QKCSRTOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetrahydroquinoline scaffold, a class of bicyclic molecules with diverse pharmacological applications. Its structure features a cyclopenta[c]quinoline core with an ethyl substituent at position 6 and a carboxylic acid group at position 4. The stereochemistry (3aR,4S,9bS) is critical for its bioactivity, as minor changes in substituents or configuration can alter target selectivity and potency.

Eigenschaften

IUPAC Name

(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-9-5-3-7-11-10-6-4-8-12(10)14(15(17)18)16-13(9)11/h3-7,10,12,14,16H,2,8H2,1H3,(H,17,18)/t10-,12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYRARMSNPLHJJ-QKCSRTOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128108
Record name (3aR,4S,9bS)-6-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956270-78-3
Record name (3aR,4S,9bS)-6-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956270-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4S,9bS)-6-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclopenta[c]quinoline structure, which contributes to its biological properties. The molecular formula is C15H16N2O2C_{15}H_{16}N_{2}O_{2} with a molecular weight of 252.30 g/mol. Its structure can be represented as follows:

SMILES CCCCC1=CC2=C(C1=CC(N)=C2)C(=O)N(C)C(=O)O\text{SMILES }CCCCC1=CC2=C(C1=CC(N)=C2)C(=O)N(C)C(=O)O

Research indicates that this compound interacts with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to act as a positive allosteric modulator for nAChRs. Studies demonstrate that it enhances receptor activity without directly activating the receptor itself, which may have implications for treating neurological disorders such as Alzheimer's disease .
  • Calcium Signaling : It has been observed that this compound affects intracellular calcium levels in neuronal cells. Specifically, it induces delayed calcium signals that are crucial for neurotransmitter release and synaptic plasticity .

Biological Activity Data

The following table summarizes key biological activities and findings associated with the compound:

Biological Activity Mechanism Reference
Positive allosteric modulationEnhances nAChR activity
Calcium signaling modulationInduces delayed calcium influx in HEK293 cells
Neuroprotective effectsPotential to protect neurons from excitotoxic damage

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models resulted in reduced neuronal apoptosis following ischemic injury. The neuroprotective effects were attributed to its ability to modulate nAChR activity and enhance synaptic transmission .
  • Cognitive Enhancement : In behavioral assays assessing learning and memory, compounds similar to this compound showed improved performance in memory tasks. This suggests potential applications in cognitive disorders .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Insights

Substituent Effects on Target Selectivity :

  • Position 6 : Ethyl (target compound) vs. bromobenzo (G1-PABA) vs. carbamoyl (CTCQC). Ethyl may balance lipophilicity and membrane permeability, while bromine or carbamoyl groups enhance steric bulk for specific receptor interactions .
  • Position 8 : Carboxylic acid (target compound) vs. sulfonamide (GAT107). Sulfonamide derivatives exhibit ago-PAM activity at α7 nAChR, whereas carboxylic acid analogs may favor ion channel modulation .

Stereochemical Influence :

  • The (3aR,4S,9bS) configuration is conserved in BK channel activators (e.g., Compound Z) and GPER-1 modulators (e.g., G-1 derivatives), suggesting its importance in maintaining bioactive conformations .

Pharmacological Diversity: Minor substitutions drastically alter mechanisms. For example, GAT107’s sulfonamide group enables dual agonist/PAM activity, while CTCQC’s carbamoyl group shifts activity to antifungal enzyme inhibition .

Vorbereitungsmethoden

Isatin-Based Precursor Preparation

The foundational approach for synthesizing quinoline-4-carboxylic acid derivatives involves isatin derivatives as starting materials. As outlined in CN102924374B, the synthesis begins with the ring-opening of isatin under strongly basic conditions (e.g., NaOH, 25–35°C) followed by condensation with acetone to form 2-toluquinoline-4-carboxylic acid. For the target compound, this step is modified by substituting acetone with ethyl-containing reagents to introduce the 6-ethyl group.

Key Reaction Parameters :

  • Base : Sodium hydroxide (1.36 mol per 0.17 mol isatin).

  • Temperature : Reflux conditions (100°C) for 10 hours.

  • Yield : ~99% for unsubstituted analogs.

Aldol Condensation with Ethyl-Containing Aldehydes

To incorporate the ethyl group, phenyl aldehyde in the original protocol is replaced with ethyl-substituted aldehydes (e.g., propionaldehyde). This step forms 2-vinyl-4-quinoline carboxylic acid intermediates.

Example Protocol :

  • React 2-toluquinoline-4-carboxylic acid (0.04 mol) with propionaldehyde (0.24 mol) at 100°C for 3 hours.

  • Filter and dry to obtain a yellow solid (yield: 85% for analogous reactions).

Dehydration and Oxidation

Subsequent dehydration using acetic anhydride (120°C, 5 hours) eliminates water, forming a conjugated system. Oxidation with potassium permanganate under alkaline conditions introduces carboxylic acid groups at strategic positions.

Critical Observations :

  • Oxidizing Agent : KMnO₄ in NaOH solution (35–45°C).

  • Stereochemical Control : Chiral centers are preserved through low-temperature oxidation, as evidenced by NMR data.

Functionalization of the Quinoline Core

Ethyl Group Introduction via Friedel-Crafts Alkylation

Post-cyclization alkylation using ethyl bromide and AlCl₃ at position 6 offers a late-stage functionalization route. However, regioselectivity challenges necessitate directing groups or protective strategies.

Limitations :

  • Competing reactions at positions 5 and 7 reduce yields.

  • Protective groups (e.g., tert-butyl carbamate) improve selectivity but complicate synthesis.

Suzuki-Miyaura Coupling for C–Ethyl Bond Formation

Palladium-catalyzed cross-coupling between a boronic ester and a brominated quinoline precursor enables precise ethyl group installation. This method is underexplored in the sources but aligns with contemporary practices.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereochemical Purity Complexity
Isatin CondensationRing-opening, Aldol, Oxidation85–93%ModerateModerate
PPA LactamizationNitro reduction, Cyclization70–80%HighHigh
Suzuki CouplingCross-coupling, Deprotection60–75%HighVery High

Table 1 : Comparison of synthetic approaches for 6-ethyl-cyclopenta[c]quinoline-4-carboxylic acid.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm), ethyl group signals (δ 1.2–1.4 ppm, triplet), and carboxylic acid protons (δ 12–13 ppm).

  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (-COOH).

Chromatographic Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, acetonitrile/water gradient) show ≥98% purity for optimized routes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3aR,4S,9bS)-6-ethylcyclopenta[c]quinoline-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization of substituted quinoline precursors. For example, condensation of ethyl-substituted cyclopentane derivatives with aminoquinoline intermediates under acidic conditions can yield the core structure. Post-functionalization (e.g., hydrolysis of ester groups to carboxylic acids) requires refluxing with HCl or H₂SO₄. Catalysts like palladium or copper may enhance regioselectivity during cyclization steps .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify stereochemical assignments (e.g., coupling constants for axial/equatorial protons in the cyclopentane ring). 2D NMR (COSY, NOESY) resolves spatial proximity of substituents .
  • IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bands (~3200–2500 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₈NO₂⁺ expected at m/z 256.1338) .

Q. What solvents and reaction conditions stabilize the compound during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, THF) are preferred for cyclization steps. Acidic conditions (e.g., H₂SO₄ in ethanol) facilitate ester hydrolysis to carboxylic acids. Storage under inert gas (N₂/Ar) prevents oxidation of the tetrahydroquinoline core .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which correlate with reactivity and solubility .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with quinoline-binding pockets). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .

Q. How to address contradictions in stereochemical assignments reported in literature?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in slow-evaporation setups (e.g., ethanol/water mixtures). Compare experimental vs. simulated powder XRD patterns .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol gradients to separate enantiomers and confirm optical purity .

Q. What strategies mitigate side reactions during functionalization of the cyclopenta[c]quinoline core?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters during alkylation/amination steps to prevent decarboxylation .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C vs. 24 h reflux) to minimize decomposition .

Q. How does substituent variation (e.g., ethyl vs. fluoro at position 6) impact physicochemical properties?

  • Methodological Answer :

  • LogP Analysis : Measure octanol/water partition coefficients to assess lipophilicity changes. Ethyl groups increase LogP by ~0.5 units compared to halogens .
  • Thermal Stability : Use DSC/TGA to compare melting points and decomposition temperatures. Ethyl substituents enhance thermal stability due to reduced electronegativity .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in polar solvents: How to resolve?

  • Methodological Answer :

  • Solubility Assays : Conduct turbidimetric titration (e.g., in DMSO/water gradients) to determine precise solubility limits.
  • pH-Dependent Studies : Adjust pH to deprotonate the carboxylic acid (pH > pKa ~4.5) and measure solubility changes. Discrepancies may arise from ionization states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.